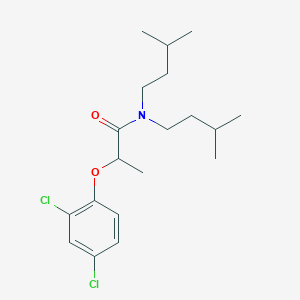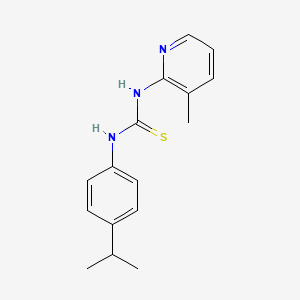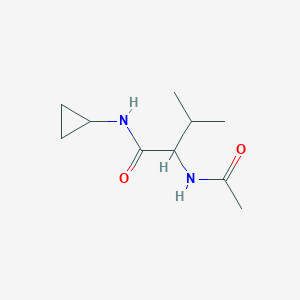
2-(2,4-dichlorophenoxy)-N,N-bis(3-methylbutyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-dichlorophenoxy)-N,N-bis(3-methylbutyl)propanamide, also known as diuron, is a widely used herbicide that belongs to the family of substituted ureas. It was first introduced in the 1950s and has since been used extensively in agriculture, forestry, and horticulture. Diuron is known for its effectiveness in controlling a broad range of weeds, including annual and perennial grasses, broad-leaved weeds, and sedges.
Mécanisme D'action
Diuron works by inhibiting photosynthesis in plants. It specifically targets the photosystem II complex, which is responsible for the light-dependent reactions of photosynthesis. By inhibiting photosynthesis, 2-(2,4-dichlorophenoxy)-N,N-bis(3-methylbutyl)propanamide prevents the production of energy and essential nutrients in plants, leading to their death.
Biochemical and Physiological Effects
Diuron can have a range of biochemical and physiological effects on plants, depending on the dose and exposure time. In low doses, 2-(2,4-dichlorophenoxy)-N,N-bis(3-methylbutyl)propanamide can stimulate plant growth and increase crop yields. However, at higher doses, it can cause chlorosis, necrosis, and stunted growth. Diuron can also affect the physiology of soil microorganisms and aquatic organisms, leading to changes in the ecosystem.
Avantages Et Limitations Des Expériences En Laboratoire
Diuron is a widely used herbicide and has been extensively studied in laboratory experiments. Its advantages include its effectiveness in controlling a broad range of weeds and its relatively low cost. However, its limitations include its potential impact on non-target organisms, its persistence in the environment, and the need for careful handling and disposal.
Orientations Futures
There are several future directions for research on 2-(2,4-dichlorophenoxy)-N,N-bis(3-methylbutyl)propanamide. One area of research is the development of new herbicides that are more effective and have fewer environmental impacts than 2-(2,4-dichlorophenoxy)-N,N-bis(3-methylbutyl)propanamide. Another area of research is the investigation of 2-(2,4-dichlorophenoxy)-N,N-bis(3-methylbutyl)propanamide's impact on soil health and microbial communities. Finally, there is a need for more research on the long-term effects of 2-(2,4-dichlorophenoxy)-N,N-bis(3-methylbutyl)propanamide on aquatic ecosystems and non-target organisms.
Conclusion
In conclusion, 2-(2,4-dichlorophenoxy)-N,N-bis(3-methylbutyl)propanamide is a widely used herbicide that has been extensively studied for its herbicidal properties and its impact on the environment. Its synthesis method is relatively simple, and it has been used in numerous scientific research studies. Diuron works by inhibiting photosynthesis in plants and can have a range of biochemical and physiological effects. While 2-(2,4-dichlorophenoxy)-N,N-bis(3-methylbutyl)propanamide has advantages in laboratory experiments, it also has limitations and potential environmental impacts. There are several future directions for research on 2-(2,4-dichlorophenoxy)-N,N-bis(3-methylbutyl)propanamide, including the development of new herbicides, investigation of its impact on soil health, and long-term effects on aquatic ecosystems and non-target organisms.
Méthodes De Synthèse
Diuron is synthesized by reacting 2,4-dichlorophenol with N,N-bis(3-methylbutyl)amine in the presence of phosgene. The resulting product is then treated with urea to form 2-(2,4-dichlorophenoxy)-N,N-bis(3-methylbutyl)propanamide. The synthesis method is relatively simple and can be carried out on a large scale.
Applications De Recherche Scientifique
Diuron has been extensively studied for its herbicidal properties and its impact on the environment. It has been used in numerous scientific research studies to investigate its effects on various plant species, soil microorganisms, and aquatic organisms. Diuron has also been studied for its potential use in controlling invasive plant species and its impact on non-target organisms.
Propriétés
IUPAC Name |
2-(2,4-dichlorophenoxy)-N,N-bis(3-methylbutyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29Cl2NO2/c1-13(2)8-10-22(11-9-14(3)4)19(23)15(5)24-18-7-6-16(20)12-17(18)21/h6-7,12-15H,8-11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IARSDDPTUMWDSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN(CCC(C)C)C(=O)C(C)OC1=C(C=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenoxy)-N,N-bis(3-methylbutyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-tert-butyl-2-[[(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]methyl]benzenesulfonamide](/img/structure/B7534709.png)
![1-[4-(Benzenesulfonyl)piperazin-1-yl]-2-[2-(1,3-thiazol-4-yl)benzimidazol-1-yl]ethanone](/img/structure/B7534710.png)
![3,4-dimethoxy-N-[2-oxo-2-[3-(2-oxoimidazolidin-1-yl)piperidin-1-yl]ethyl]benzamide](/img/structure/B7534715.png)
![2-ethoxy-N-[2-oxo-2-[3-(2-oxoimidazolidin-1-yl)piperidin-1-yl]ethyl]benzamide](/img/structure/B7534717.png)
![6-[(5-phenyltetrazol-2-yl)methyl]-1H-pyrimidine-2,4-dione](/img/structure/B7534722.png)
![3-cyano-N~1~-[(3-methyl-5-isoxazolyl)methyl]benzamide](/img/structure/B7534744.png)

![[2-(3,5-Dicarbamoylanilino)-2-oxoethyl] 2-[3-(trifluoromethyl)phenoxy]acetate](/img/structure/B7534752.png)

![2-[[5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-yl]methylsulfanyl]propanoic acid](/img/structure/B7534773.png)
![4-(4-chlorophenyl)-5-[(2-methoxy-5-piperidin-1-ylsulfonylphenyl)diazenyl]-N-prop-2-enyl-1,3-thiazol-2-amine](/img/structure/B7534778.png)
![1-(4-fluorophenyl)-N~4~-[2-(1H-indol-3-yl)ethyl]-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B7534783.png)

